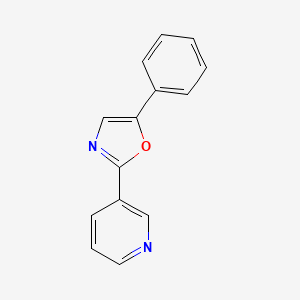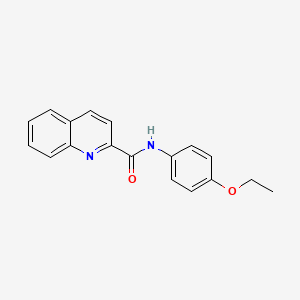
3-(5-phenyl-1,3-oxazol-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-phenyl-1,3-oxazol-2-yl)pyridine, also known as POPOP, is a fluorescent dye that has been widely used in scientific research applications. Its unique properties make it a valuable tool for studying various biological and chemical processes.
作用機序
3-(5-phenyl-1,3-oxazol-2-yl)pyridine works by absorbing light at a certain wavelength and emitting it at a higher wavelength. This property is known as fluorescence. The absorption and emission spectra of 3-(5-phenyl-1,3-oxazol-2-yl)pyridine make it an ideal fluorescent probe for a variety of applications. The mechanism of action of 3-(5-phenyl-1,3-oxazol-2-yl)pyridine is based on the interaction between the dye and the target molecule. When 3-(5-phenyl-1,3-oxazol-2-yl)pyridine binds to a target molecule, it undergoes a conformational change that alters its fluorescence properties.
Biochemical and Physiological Effects
3-(5-phenyl-1,3-oxazol-2-yl)pyridine has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with cellular processes. However, it is important to note that the concentration of 3-(5-phenyl-1,3-oxazol-2-yl)pyridine used in experiments can affect the results. High concentrations of 3-(5-phenyl-1,3-oxazol-2-yl)pyridine can cause quenching of the fluorescence signal, while low concentrations can lead to poor signal-to-noise ratios.
実験室実験の利点と制限
One of the main advantages of 3-(5-phenyl-1,3-oxazol-2-yl)pyridine is its high sensitivity and specificity. It can detect and quantify low concentrations of target molecules with high accuracy. 3-(5-phenyl-1,3-oxazol-2-yl)pyridine is also easy to use and can be incorporated into a variety of experimental setups. However, there are some limitations to its use. 3-(5-phenyl-1,3-oxazol-2-yl)pyridine is sensitive to environmental factors, such as pH and temperature, which can affect its fluorescence properties. It is also sensitive to photobleaching, which can limit its usefulness in long-term experiments.
将来の方向性
There are many future directions for the use of 3-(5-phenyl-1,3-oxazol-2-yl)pyridine in scientific research. One area of focus is the development of new fluorescent probes that are more specific and sensitive than 3-(5-phenyl-1,3-oxazol-2-yl)pyridine. Another area of research is the use of 3-(5-phenyl-1,3-oxazol-2-yl)pyridine in vivo for imaging and tracking of biological processes. Additionally, the use of 3-(5-phenyl-1,3-oxazol-2-yl)pyridine in combination with other imaging techniques, such as electron microscopy, could provide new insights into the structure and function of biological molecules.
合成法
3-(5-phenyl-1,3-oxazol-2-yl)pyridine can be synthesized through a multistep reaction process. The first step involves the synthesis of 5-phenyl-1,3-oxazole-2-carboxylic acid, which is then reacted with pyridine in the presence of a dehydrating agent to form 3-(5-phenyl-1,3-oxazol-2-yl)pyridine. The final product is then purified through recrystallization or column chromatography.
科学的研究の応用
3-(5-phenyl-1,3-oxazol-2-yl)pyridine has been used in a variety of scientific research applications, including fluorescence microscopy, flow cytometry, and spectroscopy. It is commonly used as a fluorescent probe for detecting and quantifying various biological molecules, such as DNA, proteins, and lipids. 3-(5-phenyl-1,3-oxazol-2-yl)pyridine has also been used to study the dynamics of cellular processes, such as cell division and migration.
特性
IUPAC Name |
5-phenyl-2-pyridin-3-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c1-2-5-11(6-3-1)13-10-16-14(17-13)12-7-4-8-15-9-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEYMTMIFIDHRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358156 |
Source


|
| Record name | 3-(5-phenyl-1,3-oxazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106590-21-0 |
Source


|
| Record name | 3-(5-phenyl-1,3-oxazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-chlorophenyl)thio]-N-isobutylacetamide](/img/structure/B5790594.png)

![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5790611.png)


![benzyl [(5-chloro-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5790623.png)
![N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5790629.png)
![N-allyl-3-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5790644.png)
![methyl 4-{2-cyano-3-[(4-fluorophenyl)amino]-3-oxo-1-propen-1-yl}benzoate](/img/structure/B5790649.png)


![3-amino-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5790684.png)